
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea involves strategic functionalization and coupling of precursor molecules. While direct synthesis details for this exact compound were not found, related research provides insight into methodologies that could be adapted. For instance, the synthesis of flexible urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, has been achieved by optimizing spacer length and substituents for desired activity, indicating that a similar approach could be employed for our compound of interest (Vidaluc et al., 1995).
Molecular Structure Analysis
Molecular structure analysis often employs computational chemistry techniques, such as Density Functional Theory (DFT), to predict and analyze the geometrical and electronic structure of molecules. For related urea and thiourea derivatives, DFT calculations have helped in understanding the properties like HOMO-LUMO gaps, chemical hardness, and potential activity sites (Saracoglu et al., 2019).
Chemical Reactions and Properties
The reactivity of urea derivatives is influenced by their functional groups and molecular structure. Research on similar compounds, such as N,N′-Disubstituted ureas, shows that they can undergo various chemical reactions, providing a pathway to synthesize a wide range of derivatives with potential biological activities (Danilov et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of chemical compounds. Although specific data for 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea are not available, studies on related urea derivatives provide valuable information. For example, the solubility and melting points of synthesized ureas can be tailored by modifying the substituents, affecting their application potential (D'yachenko et al., 2019).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and potential biological activity are integral to the application of urea derivatives. Studies have shown that urea derivatives exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects, which are attributed to their chemical structure and functional groups (Donlawson et al., 2020).
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed anti-acetylcholinesterase activity, optimizing spacer length for high inhibitory activities. This indicates potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have been identified to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Some urea derivatives specifically enhance adventitious root formation, highlighting their application in plant morphogenesis studies (Ricci & Bertoletti, 2009).
Stereochemical Studies
Research on saturated heterocycles demonstrates the preparation of urea and thiourea derivatives, contributing to the understanding of stereochemical properties and their impact on chemical reactions (Fülöp et al., 1985).
Colorimetric Receptors for Anion Discrimination
Development of colorimetric receptors for selective discrimination between isomeric dicarboxylate anions showcases the application of urea derivatives in developing optical chemosensors for chemical analysis (Yen & Ho, 2006).
Urea-Fluoride Interaction Studies
Investigations into the nature of urea-fluoride interactions reveal insights into hydrogen bonding and proton transfer processes, essential for understanding molecular interactions in various chemical and biological contexts (Boiocchi et al., 2004).
Synthesis of Active Metabolites
Research on the synthesis of active metabolites for PI3 kinase inhibitors, using urea derivatives, underlines the role of these compounds in the development of new therapeutic agents (Chen et al., 2010).
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(17-14-6-3-7-20-14)16-9-13-8-11-4-1-2-5-12(11)10-19-13/h1-7,13H,8-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFNBOKOGUQIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

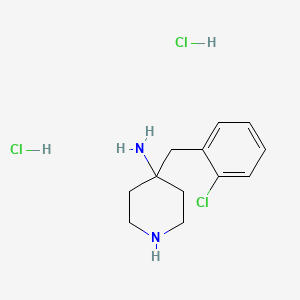
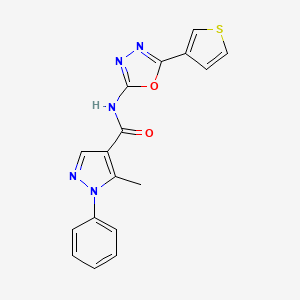
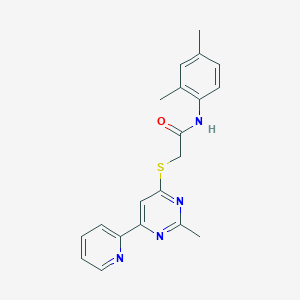
![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)

![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)
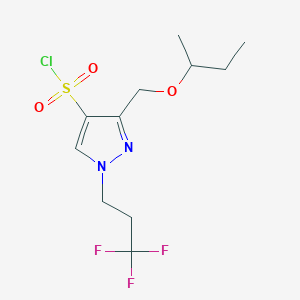
![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

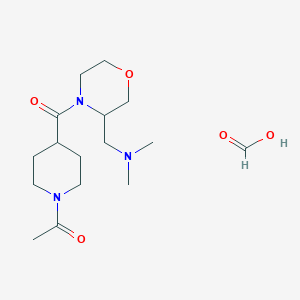
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)
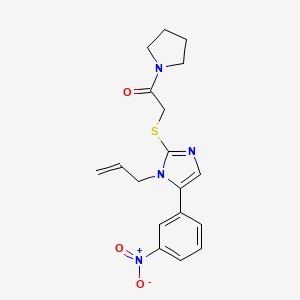
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)